molecular formula C13H15FN6O B6441309 3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide CAS No. 2549051-22-9

3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide

Cat. No.: B6441309
CAS No.: 2549051-22-9
M. Wt: 290.30 g/mol
InChI Key: WNETZLGZEFUTMN-UHFFFAOYSA-N
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Description

3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a fluoro group and a carboxamide group, along with a pyrimidine ring substituted with a pyrazolyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a pyrazole derivative.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the Fluoro Group: The fluoro group can be introduced via a fluorination reaction using a fluorinating agent such as Selectfluor.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Fluorinating Agents: Selectfluor

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield de-fluorinated or de-aminated products.

Scientific Research Applications

3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Pharmacology: Research is conducted to understand its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

    Synthetic Organic Chemistry: The compound serves as a model for developing new synthetic methodologies and exploring reaction mechanisms.

    Biological Studies: It is used in studies to investigate its interactions with biological targets and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups that contribute to its diverse reactivity and potential biological activity. Its structural features distinguish it from other similar compounds and make it a valuable subject for research in various scientific fields.

Properties

IUPAC Name

3-fluoro-1-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN6O/c1-9-5-18-20(6-9)11-4-10(16-8-17-11)19-3-2-13(14,7-19)12(15)21/h4-6,8H,2-3,7H2,1H3,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNETZLGZEFUTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCC(C3)(C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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